molecular formula C22H34Cl2N4 B5212503 N-[3-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)propyl]cyclohexanamine;dihydrochloride

N-[3-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)propyl]cyclohexanamine;dihydrochloride

Cat. No.: B5212503
M. Wt: 425.4 g/mol
InChI Key: HJASDMIVSXDROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)propyl]cyclohexanamine;dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Properties

IUPAC Name

N-[3-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)propyl]cyclohexanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4.2ClH/c1-22(2,3)20-16-26-19-13-8-7-12-18(19)24-21(26)25(20)15-9-14-23-17-10-5-4-6-11-17;;/h7-8,12-13,16-17,23H,4-6,9-11,14-15H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJASDMIVSXDROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=CC=CC=C3N=C2N1CCCNC4CCCCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)propyl]cyclohexanamine;dihydrochloride typically involves multiple steps, starting from the preparation of the benzimidazole core. The key steps include:

    Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced through cyclization reactions involving suitable precursors.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Formation of the Propyl Linker: The propyl linker is attached through nucleophilic substitution reactions.

    Attachment of the Cyclohexanamine Moiety: This is achieved through amide bond formation or reductive amination reactions.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)propyl]cyclohexanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under suitable conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid, sodium hydroxide, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)propyl]cyclohexanamine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)propyl]cyclohexanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

N-[3-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)propyl]cyclohexanamine;dihydrochloride can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: An anthelmintic drug used to treat parasitic worm infections.

    Albendazole: Another anthelmintic drug with a broader spectrum of activity.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

The uniqueness of this compound lies in its specific structural features, such as the presence of the tert-butyl group and the cyclohexanamine moiety, which may confer unique biological activities and chemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.